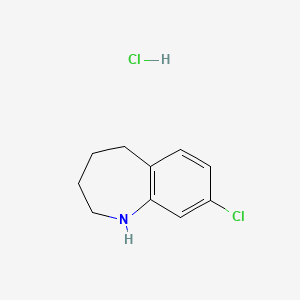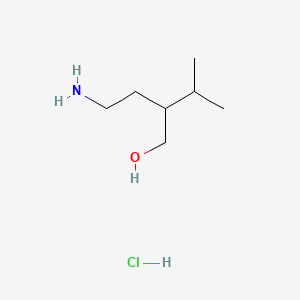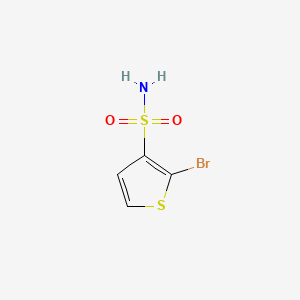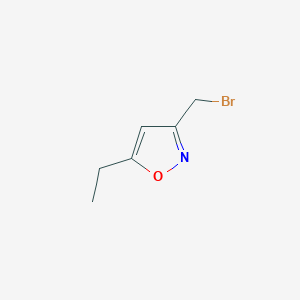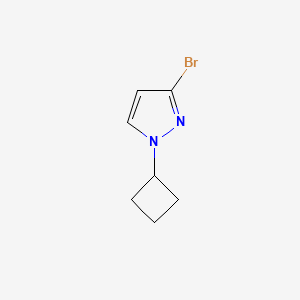
3-bromo-1-cyclobutyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-1-cyclobutyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a bromine atom and a cyclobutyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
One-Pot Condensation: One common method for synthesizing pyrazoles involves the one-pot condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates.
Cycloaddition Reactions: Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, followed by bromination.
Industrial Production Methods
Industrial production methods for 3-bromo-1-cyclobutyl-1H-pyrazole typically involve large-scale synthesis using the above-mentioned routes. The reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Substitution Reactions: 3-Bromo-1-cyclobutyl-1H-pyrazole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-cyclobutyl-1H-pyrazole .
科学研究应用
3-Bromo-1-cyclobutyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-bromo-1-cyclobutyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can act as an enzyme inhibitor by binding to the active site and blocking substrate access . Additionally, it can participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to the target .
相似化合物的比较
Similar Compounds
3-Bromo-1-methyl-1H-pyrazole: This compound is similar in structure but has a methyl group instead of a cyclobutyl group.
3-Bromo-1H-pyrazole: This compound lacks the cyclobutyl group, making it less sterically hindered.
Uniqueness
The presence of the cyclobutyl group in 3-bromo-1-cyclobutyl-1H-pyrazole makes it unique compared to its analogs. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications .
属性
分子式 |
C7H9BrN2 |
|---|---|
分子量 |
201.06 g/mol |
IUPAC 名称 |
3-bromo-1-cyclobutylpyrazole |
InChI |
InChI=1S/C7H9BrN2/c8-7-4-5-10(9-7)6-2-1-3-6/h4-6H,1-3H2 |
InChI 键 |
BKMNQQKNKFEHAQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)N2C=CC(=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13460514.png)
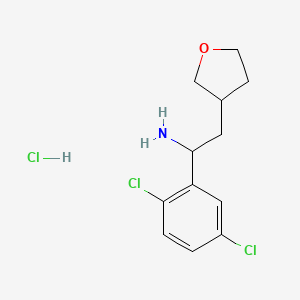
![5-Azatricyclo[5.1.0.0,2,4]octane hydrochloride](/img/structure/B13460535.png)
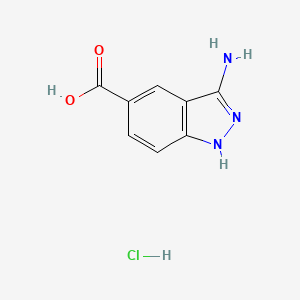
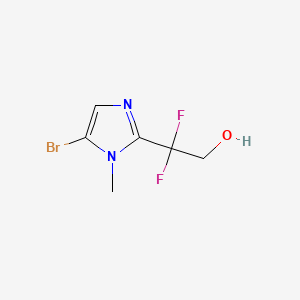
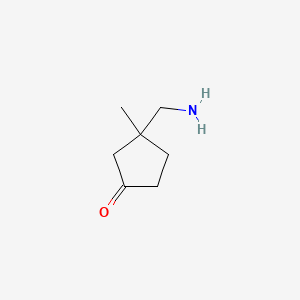
![2-{[3-Bromo-5-tert-butyl-4-(prop-2-yn-1-yloxy)phenyl]methylidene}propanedinitrile](/img/structure/B13460546.png)
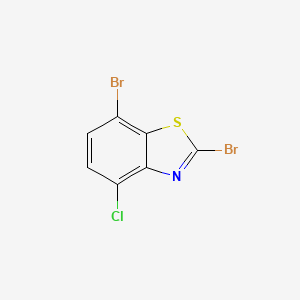
![Methyl[(1-methylcyclobutyl)methyl]aminehydrochloride](/img/structure/B13460556.png)
